molecular formula C7H5ClINO2 B1373154 2-Amino-5-chloro-3-iodobenzoic acid CAS No. 64724-23-8

2-Amino-5-chloro-3-iodobenzoic acid

Cat. No. B1373154
CAS RN: 64724-23-8
M. Wt: 297.48 g/mol
InChI Key: VJRDUSOUTARJDM-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-3-iodobenzoic acid, also known as IAC, is a chemical compound of the carboxylic acid family. It is a colorless solid, with a melting point of over 200°C and a boiling point of over 300°C. It is a strong acid, with a pKa of 2.7. IAC is a useful reagent in organic synthesis, and has a wide range of applications in the field of chemistry.

Scientific Research Applications

Synthesis and Characterization

Role in Carbonylation

The compound is also utilized in palladium-catalyzed carbonylation reactions. Depending on the substituents, it leads to the synthesis of different types of compounds, indicating its versatility in chemical reactions (P. Ács, E. Müller, Gábor Rangits, T. Lóránd, L. Kollár, 2006).

Biological Activity

2-Amino-5-chloro-3-iodobenzoic acid derivatives have been investigated for their biological activities. For example, complexes of Sm(III) and Tb(III) with 2-amino-5-chlorobenzoic acid have been synthesized and their biological activities, including thermal analyses, were investigated (A. Essawy, M. Afifi, H. Moustafa, S. M. El‐Medani, 2014).

Photodecomposition Studies

Studies on the photodecomposition of chlorobenzoic acids, including variants of 2-amino-5-chloro-3-iodobenzoic acid, have been conducted to understand their behavior under ultraviolet irradiation, providing insights into their stability and decomposition pathways (D. Crosby, E. Leitis, 1969).

properties

IUPAC Name

2-amino-5-chloro-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClINO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRDUSOUTARJDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chloro-3-iodobenzoic acid

CAS RN

64724-23-8
Record name 2-Amino-5-chloro-3-iodobenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a mixture of 1.5 g of 2-amino-5-chlorobenzoic acid and 100 ml of N,N-dimethylformamide was added 2.7 g of N-iodosuccinimide at room temperature, and the mixture was stirred at room temperature for 24 hours. After 30 ml of water was poured into the reaction mixture, the mixture was extracted with ethyl acetate three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to obtain 1.2 g of 2-amino-5-chloro-3-iodobenzoic acid of the formula:
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

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